molecular formula C31H27NO4 B1676827 Furcelleran CAS No. 185222-90-6

Furcelleran

Cat. No. B1676827
M. Wt: 477.5 g/mol
InChI Key: SNVFDPHQAOXWJZ-UHFFFAOYSA-N
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Description

Furcelleran is a hydrocolloid obtained by extraction with water or aqueous alkali of Furcellaria fastigiata of the class Rhodophyceae (red seaweeds). It consists mainly of the potassium, sodium, magnesium, calcium, and ammonium sulfate esters of galactose and 3,6-anhydrogalactose copolymers . Furcellaria is a genus of red algae, the only species being Furcellaria lumbricalis, which has commercial importance as a raw material for carrageenan production .


Synthesis Analysis

Furcellaran films were developed using different nanofillers: maghemite nanoparticles (MAN), graphene oxide (GO), and carbon quantum dots (CQDs). Their microstructure, physical, mechanical, and biological (antioxidant and antimicrobial) properties were evaluated .


Molecular Structure Analysis

The structure of furcellarans obtained from red algae Furcellaria lumbricalis was determined. Native and alkali-modified furcellarans were examined by gas chromatography/mass spectrometry (GC/MS), and 13 C-nuclear magnetic resonance spectroscopy (NMR) .


Chemical Reactions Analysis

The structure of furcellarans obtained from red algae Furcellaria lumbricalis collected in Estonia was determined. Native and alkali-modified furcellarans were examined by gas chromatography/mass spectrometry (GC/MS), and 13 C-nuclear magnetic resonance spectroscopy (NMR) and were compared with commercial furcellaran .


Physical And Chemical Properties Analysis

Furcelleran is a brownish or tan to white, coarse to fine powder that is practically odorless and has a mucilaginous taste. It is soluble in water at a temperature of about 80°C, forming a viscous, clear or slightly opalescent solution that flows readily .

Scientific Research Applications

Physicochemical Properties and Applications

  • Overview : Furcelleran, derived from red algae, is notable for its unique characteristics and functions. It shares similarities with agar and carrageenan in terms of its physicochemical properties and applications, with a rich source and diverse uses (Xu Yong-an, 2013).

Polyelectrolyte-Amphiphile Interaction

  • Interaction with Drugs : The interaction between furcelleran and amitriptyline, an amphiphilic cationic drug molecule, was studied, highlighting how polyelectrolyte properties like charge density and conformation influence this interaction (Hugerth & Sundelöf, 2001).

Biodegradable Film Development

  • Biopolymer Films : Research has developed biodegradable films based on a furcellaran-chitosan polyelectrolyte complex. These films exhibit potential for use in biodegradable packaging materials (Jamróz et al., 2021).

Encapsulation Applications

  • β-Carotene Encapsulation : Furcelleran beads have been used to encapsulate β-carotene from sea buckthorn juice, indicating potential for controlled release of bioactive materials in food and pharmaceutical applications (Laos et al., 2007).

Edible Coatings for Food Preservation

  • Salmon Sushi Preservation : Furcelleran-gelatin edible coatings, combined with green and pu-erh tea extracts, have been applied to salmon sushi to investigate their impact on microbiological, physicochemical, and sensory changes during storage (Kulawik et al., 2019).

Combustion and Biofuel Applications

  • Combustion Properties : Studies on furan derivatives, including furcelleran, highlight their potential as alternative fuels derived from biomass. Research includes the characterization of combustion properties and production processes, suggesting applications in sustainable energy (Eldeeb & Akih-Kumgeh, 2018).

ConclusionFurcelleran demonstrates versatile applications in scientific research

Detailed Information on the Scientific Research Applications of Furcelleran

1. Physicochemical Properties and Applications

Furcelleran, derived from red algae, is known for its unique characteristics and functions. It's compared with agar and carrageenan regarding its physicochemical properties and application status. This research provides insights into future research directions for agar and carrageenan (Xu Yong-an, 2013).

2. Polyelectrolyte-Amphiphile Interaction

A study examined the interaction between furcelleran and amitriptyline, an amphiphilic cationic drug molecule. This interaction is influenced by polyelectrolyte properties like charge density and conformation (Hugerth & Sundelöf, 2001).

3. Biodegradable Film Development

Research has been conducted to develop biodegradable films based on natural polysaccharides, including furcelleran. These films, utilizing a furcelleran-chitosan polyelectrolyte complex, have potential applications in biodegradable packaging materials (Jamróz et al., 2021).

4. Encapsulation Applications

Furcelleran beads have been explored for encapsulating β-carotene from sea buckthorn juice. This study highlights the potential of furcelleran beads in controlled release applications for bioactive materials in the food and pharmaceutical industries (Laos et al., 2007).

5. Edible Coatings for Food Preservation

A study focused on the use of furcelleran-gelatin edible coatings, combined with tea extracts, to preserve salmon sushi. The study evaluated microbiological quality, sensory scores, and physicochemical properties during storage, although the treatment did not significantly extend shelf-life (Kulawik et al., 2019).

6. Combustion and Biofuel Applications

Research on furan derivatives, including furcelleran, has shown their potential as alternative fuels derived from biomass. Studies cover production processes and characterization of combustion properties, suggesting applications in sustainable energy and transportation fuels (Eldeeb & Akih-Kumgeh, 2018).

Future Directions

The global Furcelleran market was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period. The market is driven by the increasing usage of furcelleran in the food industry where it is fused as an emulsifying and stabilizing agent .

properties

IUPAC Name

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327856
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O3-ethyl O5-(phenylmethyl) 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

185222-90-6, 9000-21-9
Record name MRS 1191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furcelleran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
A Hugerth, LO Sundelöf - Biopolymers: Original Research on …, 2001 - Wiley Online Library
… For furcelleran there was no discernible difference between the amphiphile adsorption … difference in ion specificity for furcelleran.27 In fact, furcelleran shows the same specificity with …
Number of citations: 43 onlinelibrary.wiley.com
JK Tobacman - Environmental health perspectives, 2001 - ehp.niehs.nih.gov
… furcelleran in the 1972 or 1979 Federal Register documents (18,24). In the Food Chemical Codex (fourth edition), a 1.5% solution of furcelleran … salts and for furcelleran and furcelleran …
Number of citations: 419 ehp.niehs.nih.gov
E Hernández, T Artiaga, S Flores - Proceedings of the 6th …, 2004 - nucleus-new.iaea.org
… striata females preferred rough surfaces for oviposition, showed a strong preference for ovipositing in light-green furcelleran spheres, while dark furcelleran spheres were less preferred. …
Number of citations: 12 nucleus-new.iaea.org
A Naseri - 2019 - orbit.dtu.dk
… preparing carrageenan/furcelleran where other bioactive compounds from seaweed can be extracted as value-added products without decreasing the carrageenan/furcelleran yield or …
Number of citations: 0 orbit.dtu.dk
M Imran, AB Yousaf, X Zhou, K Liang, YF Jiang… - Langmuir, 2016 - ACS Publications
… furcelleran as the encapsulating polymer to address the dye-leaching issue in oxygen indicator films. Furcelleran … (24-26) We present the UV-activated TiO 2 – x /MB/furcelleran oxygen …
Number of citations: 41 pubs.acs.org
AP Imeson, G Phillips, P Williams - … . Second edition. Woodhead Publishing Series in …, 2009
Number of citations: 3
TJ Painter - Proc. Int. Seaweed Symp., 5th Halifax, NS, 1965
Number of citations: 2
J LEE, Q Huang - 2004 IFT Annual Meeting, July 12-16-Las Vegas, NV, 2004
Number of citations: 0
D Glover - 1970 - Mississippi State University
Number of citations: 0
C Ruengruglikit, J Lee… - ABSTRACTS …, 2003 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.